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molecular formula C10H12N2O2 B8710704 N-(4-ethylphenyl)-2-(hydroxyimino)acetamide

N-(4-ethylphenyl)-2-(hydroxyimino)acetamide

Cat. No. B8710704
M. Wt: 192.21 g/mol
InChI Key: NNFBHWYCGXMTCC-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A mixture of chloral hydrate (26.48 g, 160 mmol), anhydrous sodium sulfate (381 g, 2.68 mol), and 4-ethylaniline (18.6 mL, 150 mmol) in water (910 mL) at 80° C. was treated sequentially with concentrated HCl (20 mL) and a solution of hydroxylamine hydrochloride (31.8 g, 458 mmol) in water (150 mL). The mixture was heated to 80° C. for 1 hour, cooled to room temperature, and filtered. The filter cake was dried under vacuum to provide the desired product. MS (DCI) m/e 193 (M+H)+, 211 (M+NH4)+.
Quantity
26.48 g
Type
reactant
Reaction Step One
Quantity
381 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
910 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
31.8 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH2:15]([C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1)[CH3:16].Cl.Cl.[NH2:26][OH:27]>O>[CH2:15]([C:17]1[CH:23]=[CH:22][C:20]([NH:21][C:3](=[O:5])[CH:2]=[N:26][OH:27])=[CH:19][CH:18]=1)[CH3:16] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
26.48 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
381 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
18.6 mL
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
910 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
31.8 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)NC(C=NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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